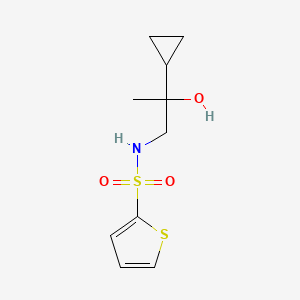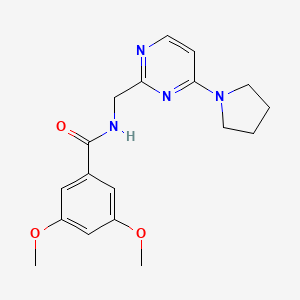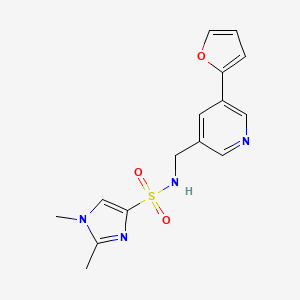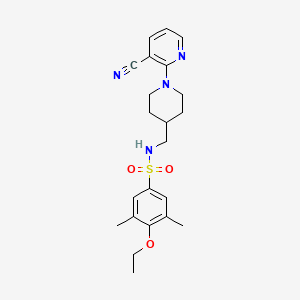
N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-sulfonamide, also known as CHPS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CHPS belongs to the family of sulfonamide compounds, which are known for their diverse biological activities.
Scientific Research Applications
Topically Active Ocular Hypotensive Agents
Compounds derived from benzo[b]thiophene-2-sulfonamide, related structurally to N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-sulfonamide, have been prepared and investigated for their potential as topically active inhibitors of ocular carbonic anhydrase, an enzyme target for the treatment of glaucoma. This research demonstrates the therapeutic potential of such compounds in ocular applications, notably in lowering intraocular pressure as a treatment strategy for glaucoma (Graham et al., 1989).
Novel Sulfonylation Methods
Research into the chemical properties and reactions of N-hydroxy sulfonamides, which share a functional group with this compound, has led to the development of new sulfonylation techniques. These methods facilitate the regioselective synthesis of sulfones from thiophenols, aryl acetylenic acid, and aromatic alkynes, showcasing the versatility of sulfonamides in synthetic chemistry (Raghuvanshi & Verma, 2021).
Mechanosynthesis in Pharmaceutical Development
The application of mechanochemistry for the synthesis of sulfonyl-(thio)ureas, including known anti-diabetic drugs, demonstrates an innovative approach to drug manufacturing. This process involves the coupling of sulfonamides and iso(thio)cyanates, highlighting the role of sulfonamides in the development of pharmaceuticals through more efficient and environmentally friendly methods (Tan et al., 2014).
Antimicrobial Activity
Studies on the antimicrobial activity of novel thiourea, hydrazine, and fused pyrimidine derivatives containing sulfonamido moieties have shown that these compounds exhibit significant antibacterial properties. This research underscores the potential of sulfonamide derivatives in the development of new antimicrobial agents (El-Gaby et al., 2002).
Analytical Chemistry Applications
Sulfonamides, including compounds structurally related to this compound, have been utilized in analytical chemistry for the detection of thiophenols over aliphatic thiols. This showcases the application of sulfonamide-based fluorescent probes in environmental and biological sciences for the selective detection of specific compounds (Wang et al., 2012).
properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S2/c1-10(12,8-4-5-8)7-11-16(13,14)9-3-2-6-15-9/h2-3,6,8,11-12H,4-5,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKJYNGPLDLFLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=CS1)(C2CC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-dimethyl-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2397295.png)






![N-(cyanomethyl)-2-({3-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2397306.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-((4-fluorobenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2397312.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)prop-2-en-1-one](/img/structure/B2397313.png)
![2-amino-4-(4-ethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2397314.png)
![2-Oxa-6-azaspiro[4.5]decane hydrochloride](/img/structure/B2397316.png)